molecular formula C20H23N9O B2763446 6-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-7H-purine CAS No. 2380059-02-7

6-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-7H-purine

Cat. No. B2763446
CAS RN: 2380059-02-7
M. Wt: 405.466
InChI Key: BNAUUYZTTAKHTH-UHFFFAOYSA-N
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Description

The compound “6-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-7H-purine” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound, along with a pyrimidinyl and a piperidinyl group . The molecular formula of the compound is C20H23N9O and it has a molecular weight of 405.466.


Molecular Structure Analysis

The compound contains several functional groups, including a purine ring, a pyrimidinyl group, and a piperidinyl group. The purine ring is a two-ring structure composed of a pyrimidine ring fused to an imidazole ring . The pyrimidinyl group is a six-membered ring with two nitrogen atoms, and the piperidinyl group is a six-membered ring with one nitrogen atom .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the activities observed in similar compounds, it may be of interest to investigate its potential as a therapeutic agent, particularly in the context of cancer treatment .

properties

IUPAC Name

6-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N9O/c1-13-7-14(2)29(27-13)16-8-17(22-10-21-16)30-9-15-3-5-28(6-4-15)20-18-19(24-11-23-18)25-12-26-20/h7-8,10-12,15H,3-6,9H2,1-2H3,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAUUYZTTAKHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=NC5=C4NC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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